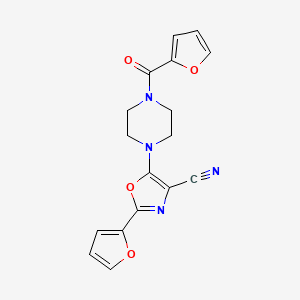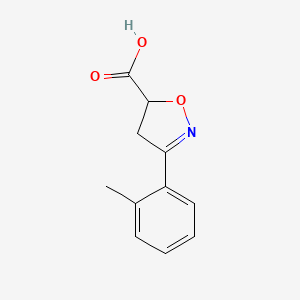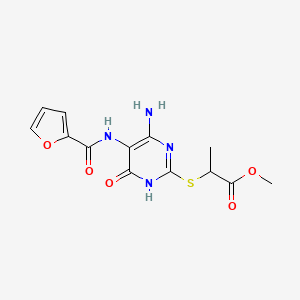
5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile” appears to contain several functional groups, including a furan ring, a piperazine ring, an oxazole ring, and a nitrile group. These groups could potentially confer interesting chemical and biological properties to the compound.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the formation of the furan, piperazine, and oxazole rings, followed by the introduction of the nitrile group.Molecular Structure Analysis
The molecular structure of this compound, based on its name, would likely be quite complex, with multiple ring structures and a nitrile group. The presence of these groups could potentially affect the compound’s reactivity and stability.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed analysis of the compound’s potential chemical reactions. However, the presence of the furan, piperazine, oxazole, and nitrile groups could potentially make the compound reactive under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the nitrile group could potentially make the compound polar, affecting its solubility in different solvents.Scientific Research Applications
Antimicrobial and Antifungal Applications
Research indicates that derivatives of furan and piperazine possess antimicrobial and antifungal properties. For instance, azole derivatives synthesized from furan-2-carbohydrazide, including triazole compounds with piperazine moieties, have demonstrated activity against a range of microorganisms (Başoğlu et al., 2013). Additionally, novel furan/thiophene and piperazine-containing bis(1,2,4-triazole) Mannich bases showed significant in vitro and in vivo fungicidal activity against several test plant fungi, suggesting potential applications in agricultural research and development (Wang et al., 2015).
Antidepressant and Anxiolytic Effects
Compounds featuring a combination of furan and piperazine structures have been evaluated for their antidepressant and anxiolytic effects. A novel series of compounds, including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, were synthesized and tested for their antidepressant activities using Porsolt’s behavioral despair (forced swimming) test, showing significant activity (Kumar et al., 2017).
ACE Inhibition for Hypertension
Derivatives incorporating elements of furan and piperazine have been explored for their potential as angiotensin-converting enzyme (ACE) inhibitors, a key target for hypertension treatment. Novel triazole derivatives synthesized from 5-hydroxy indanone, reacted with various piperazine derivatives, were evaluated as ACE inhibitors, showing activity comparable to clinical drugs like Lisinopril, indicating potential for cardiovascular disease management (Vulupala et al., 2018).
Anticancer Activity
Further research into oxazole derivatives, including the synthesis of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, has revealed their potential for anticancer activity. These compounds exhibited growth inhibitory and cytostatic activities against sensitive cell lines at submicromolar concentrations, suggesting a framework for developing new anticancer drugs (Kachaeva et al., 2018).
Safety And Hazards
Without specific information, it’s hard to provide a detailed analysis of the compound’s potential safety hazards. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.
Future Directions
The future directions for research on this compound would likely depend on its intended use and the results of initial studies on its properties and potential applications.
properties
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c18-11-12-17(25-15(19-12)13-3-1-9-23-13)21-7-5-20(6-8-21)16(22)14-4-2-10-24-14/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSPJDOLVSVABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)C#N)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2930705.png)
![Ethyl 6-[(benzenesulfonyl)methyl]-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2930708.png)
![3-phenyl-7-{[2-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930710.png)

![(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2930713.png)
![2-(4-methylphenyl)-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}ethene-1-sulfonamide](/img/structure/B2930715.png)

![1-(Iodomethyl)-2-oxatricyclo[3.3.1.13,7]decane](/img/structure/B2930719.png)
![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}propanoate](/img/structure/B2930720.png)
![6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B2930721.png)
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2930722.png)


![5-((4-Hydroxypiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2930726.png)